molecular formula C22H29NO3 B11019398 7-hydroxy-3,4-dimethyl-8-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-2H-chromen-2-one

7-hydroxy-3,4-dimethyl-8-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-2H-chromen-2-one

Cat. No.: B11019398
M. Wt: 355.5 g/mol
InChI Key: DOMFEXXCUQKJJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes:: Several synthetic approaches exist for constructing this compound. One common strategy involves enantioselective construction of an acyclic starting material containing the necessary stereochemical information. Alternatively, researchers have achieved stereochemical control directly during the transformation that generates the bicyclic scaffold or through desymmetrization processes using achiral tropinone derivatives .

Industrial Production:: While industrial-scale production methods may vary, the synthesis typically involves key steps such as cyclization, functional group modifications, and stereochemical control. Detailed reaction conditions and specific methodologies would depend on the desired enantiomer and the overall synthetic strategy.

Chemical Reactions Analysis

Reactivity:: The compound can undergo various reactions, including oxidation, reduction, and substitution. Common reagents and conditions include oxidants (e.g., chromic acid), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., Grignard reagents).

Major Products:: The specific products formed depend on the reaction type. For instance:

  • Oxidation may yield hydroxylated derivatives.
  • Reduction could lead to deoxygenated forms.
  • Substitution reactions might introduce new functional groups.

Scientific Research Applications

Chemistry:: Researchers explore its reactivity, stereochemistry, and synthetic applications. It serves as a valuable building block for designing novel compounds.

Biology and Medicine::
  • Tropane alkaloids, derived from this scaffold, exhibit diverse pharmacological effects. These include anticholinergic, analgesic, and psychotropic properties.
  • The compound’s derivatives may serve as potential drug candidates for neurological disorders, pain management, or addiction treatment.

Industry:: The compound’s unique structure makes it interesting for designing ligands, catalysts, or materials with specific properties.

Mechanism of Action

While detailed studies are ongoing, the compound likely interacts with specific molecular targets or pathways. Its effects could involve neurotransmitter receptors, ion channels, or enzymes.

Comparison with Similar Compounds

This compound stands out due to its intricate bicyclic structure. Similar compounds include other tropane alkaloids like atropine, scopolamine, and cocaine.

Properties

Molecular Formula

C22H29NO3

Molecular Weight

355.5 g/mol

IUPAC Name

7-hydroxy-3,4-dimethyl-8-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)methyl]chromen-2-one

InChI

InChI=1S/C22H29NO3/c1-13-14(2)20(25)26-19-16(13)6-7-18(24)17(19)10-23-12-22(5)9-15(23)8-21(3,4)11-22/h6-7,15,24H,8-12H2,1-5H3

InChI Key

DOMFEXXCUQKJJT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2CN3CC4(CC3CC(C4)(C)C)C)O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.